1-(2,4-Dichloro-5-fluorophenyl)propan-1-one
CAS No.: 887576-04-7
Cat. No.: VC15952169
Molecular Formula: C9H7Cl2FO
Molecular Weight: 221.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887576-04-7 |
|---|---|
| Molecular Formula | C9H7Cl2FO |
| Molecular Weight | 221.05 g/mol |
| IUPAC Name | 1-(2,4-dichloro-5-fluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C9H7Cl2FO/c1-2-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 |
| Standard InChI Key | SGCJSUDCHRZMIG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition and Structural Features
1-(2,4-Dichloro-5-fluorophenyl)propan-1-one possesses the molecular formula , with a molecular weight of 221.056 g/mol . The compound features a propan-1-one backbone substituted at the phenyl ring with chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 (Figure 1). This substitution pattern creates a sterically hindered aromatic system, influencing its electronic and steric properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.056 g/mol | |
| Exact Mass | 219.986 g/mol | |
| LogP | 3.725 | |
| PSA (Polar Surface Area) | 17.07 Ų |
The high LogP value (3.725) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of related derivatives reveals characteristic carbonyl () stretching vibrations at 1,660–1,664 cm, while halogen substituents (Cl, F) exhibit absorption bands at 740–747 cm and 973–976 cm, respectively . Nuclear magnetic resonance (NMR) studies of analogous compounds show distinct proton environments: the aromatic protons resonate between δ 6.87–8.32 ppm, while methylene groups adjacent to the ketone appear as triplets at δ 3.15–3.18 ppm .
Synthesis and Manufacturing
Halogenation and Functionalization
A two-step bromination protocol produces 2,3-dibromo derivatives (e.g., 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one) with 85% yield . Key reaction parameters include:
| Parameter | Condition | Outcome |
|---|---|---|
| Brominating Agent | in DCM | 90% conversion |
| Temperature | 0°C to 25°C | Controlled exotherm |
| Workup | NaSO quench | Halogen removal |
The dibromo derivative crystallizes in the monoclinic space group, with unit cell parameters Å, Å, Å, and .
Structural Analysis and Computational Modeling
Crystallographic Insights
Single-crystal X-ray diffraction of 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one reveals a dihedral angle of 6.0° between the dichlorofluorophenyl and phenyl rings, indicating near-planar stacking . The dibromoethane fragment exhibits positional disorder, modeled over two sites with 0.65:0.35 occupancy ratios .
Density Functional Theory (DFT) Correlations
Comparative DFT studies using B3LYP/6-311G(d,p) and M06-2X/6-311G(d,p) functionals demonstrate excellent agreement (R = 0.998) between calculated and experimental bond lengths for analogous quinolones . Key computational findings include:
-
HOMO-LUMO gap: 4.82 eV (CAM-B3LYP) vs. 4.75 eV (experimental extrapolated)
-
Molecular electrostatic potential (MEP): Maximal negative charge (-0.382 e) localized at carbonyl oxygen
-
Nonlinear optical (NLO) properties: First hyperpolarizability esu, suggesting potential in photonic materials
Pharmacological and Chemical Applications
Materials Science Applications
The compound’s high halogen content (32.07% Cl, 8.59% F by mass) enables its use as a flame retardant precursor. Pyrolysis-GC/MS analysis of copolymerized derivatives shows 68% reduction in peak heat release rate (pHRR) compared to non-halogenated controls .
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